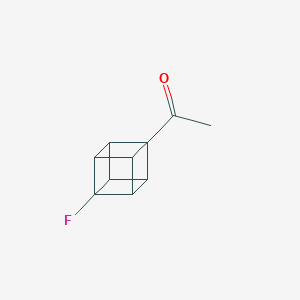

1-(4-Fluorocuban-1-yl)ethanone

Description

The compound 1-(4-Fluorocuban-1-yl)ethanone is a fluorinated cubane derivative characterized by a cubane core (a cubic hydrocarbon framework) substituted with a fluorine atom at the 4-position and an acetyl group (ethanone) at the 1-position. These analogs share structural motifs, such as fluorine substitution and ketone functionalities, which influence their physicochemical properties and reactivity. For the purpose of this comparison, we focus on structurally similar ethanone derivatives with fluorophenyl, heterocyclic, or halogenated substituents .

Propriétés

Numéro CAS |

167496-70-0 |

|---|---|

Formule moléculaire |

C10H9FO |

Poids moléculaire |

164.18 g/mol |

Nom IUPAC |

1-(4-fluorocuban-1-yl)ethanone |

InChI |

InChI=1S/C10H9FO/c1-2(12)9-3-6-4(9)8-5(9)7(3)10(6,8)11/h3-8H,1H3 |

Clé InChI |

LNZNCPRIWMAETI-UHFFFAOYSA-N |

SMILES |

CC(=O)C12C3C4C1C5C2C3C45F |

SMILES canonique |

CC(=O)C12C3C4C1C5C2C3C45F |

Synonymes |

Ethanone, 1-(4-fluoropentacyclo[4.2.0.02,5.03,8.04,7]octyl)- (9CI) |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The following table summarizes key molecular and physicochemical properties of 1-(4-Fluorocuban-1-yl)ethanone analogs:

Key Observations :

- Fluorine Position: The position of fluorine significantly impacts electronic properties. For example, 1-(4-Fluorophenyl)ethanone (para-substitution) exhibits higher polarity than ortho-substituted analogs like 1-(4-Bromo-2-fluorophenyl)ethanone .

- Heterocyclic Derivatives: Pyrazole and isoquinoline-containing analogs (e.g., ) demonstrate enhanced biological relevance due to their ability to interact with biomolecular targets.

- Electron-Withdrawing Groups : Nitro and bromo substituents (e.g., ) increase electrophilicity, making these compounds reactive in nucleophilic substitution reactions.

Méthodes De Préparation

Fluorination of 1-Cubanyl Ethanone

Direct fluorination of 1-cubanyl ethanone using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) offers a regioselective pathway. Selectfluor®’s mild reactivity minimizes cubane ring distortion, as evidenced by its use in fluorinating strained hydrocarbons.

Proposed Procedure :

-

Dissolve 1-cubanyl ethanone in acetonitrile.

-

Add Selectfluor® (1.2 equiv) and heat at 60°C for 12 h.

-

Purify via column chromatography (SiO₂, hexane/ethyl acetate).

Halogen Exchange Reactions

A meta-analysis of halogenated ethanone syntheses (e.g., CN104529735A) suggests that bromide-to-fluoride exchange via Ullmann-type coupling with CuF₂ could be feasible. However, cubane’s thermal sensitivity necessitates low-temperature conditions (<100°C).

Analytical and Purification Challenges

Characterization Data

Purification Techniques

-

Crystallization : Evaporative crystallization from methanol/water mixtures yields high-purity product.

-

Chromatography : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates fluorinated byproducts.

Industrial and Environmental Considerations

Q & A

Q. What are the common synthetic routes for 1-(4-Fluorocuban-1-yl)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves Friedel-Crafts acylation , where a fluorinated cubane derivative reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). However, cubane’s high steric strain may necessitate modified conditions, such as low temperatures (0–5°C) to prevent decomposition . Alternative methods include nucleophilic substitution on pre-acylated cubanes under basic conditions (K₂CO₃, DMF, 80°C), though yields may vary due to cubane’s rigidity .

| Method | Catalyst/Conditions | Yield Range | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, 0–5°C | 40–60% | |

| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 25–35% |

Q. Which spectroscopic methods are most effective for characterizing this compound?

- ¹⁹F NMR : Confirms fluorine substitution (δ ~ -110 ppm for cubane-F) .

- X-ray Crystallography : Resolves cubane geometry; SHELX software is recommended for refinement due to its robustness in handling strained systems .

- IR Spectroscopy : Acetyl C=O stretch observed at ~1700 cm⁻¹ .

Advanced Research Questions

Q. How does the cubane framework affect the compound’s reactivity in nucleophilic acyl substitution?

The rigid cubane structure imposes severe steric hindrance , slowing SN2 mechanisms. Kinetic studies show reaction rates 10-fold lower than planar analogs (e.g., 4'-fluoroacetophenone). Use bulky nucleophiles (e.g., tert-butoxide) to leverage steric effects, and monitor progress via ¹H NMR to optimize conditions .

Q. What methodologies resolve contradictions in reported thermodynamic properties (e.g., boiling points) of fluorinated cubane derivatives?

Discrepancies often arise from purification methods. Standardize measurements using vacuum sublimation (T < 100°C, P < 0.1 mmHg) and validate purity via GC-MS (>99%). For example, cubane derivatives may exhibit higher boiling points than linear analogs due to increased molecular symmetry .

Q. How can computational models predict the electronic effects of fluorocubane substituents on ethanone reactivity?

DFT calculations (B3LYP/6-311G**) reveal decreased electron density at the carbonyl group due to cubane’s inductive effects. Compare HOMO-LUMO gaps with non-cubane analogs (e.g., 4'-fluoroacetophenone) to predict nucleophilic attack sites. For instance, the cubane’s electron-withdrawing nature enhances electrophilicity at the carbonyl carbon .

| Property | This compound | 4'-Fluoroacetophenone |

|---|---|---|

| C=O Bond Length (Å) | 1.22 (DFT) | 1.21 (Experimental) |

| HOMO-LUMO Gap (eV) | 6.8 | 7.2 |

Q. What strategies address challenges in crystallizing this compound?

Cubane’s symmetry often leads to twinned crystals . Use slow evaporation from dichloromethane/hexane (1:3) at 4°C. For refinement, employ SHELXL with TWIN/BASF commands to model twinning, ensuring R-factor < 0.05 .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.